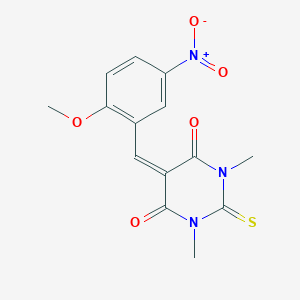![molecular formula C16H19N3O3 B5799453 1-methyl-4-{[5-(2-nitrophenyl)-2-furyl]methyl}piperazine](/img/structure/B5799453.png)
1-methyl-4-{[5-(2-nitrophenyl)-2-furyl]methyl}piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-4-{[5-(2-nitrophenyl)-2-furyl]methyl}piperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also commonly known as ANFPP and is a piperazine derivative that has been synthesized using various methods.
Wirkmechanismus
The exact mechanism of action of ANFPP is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. ANFPP has been shown to bind to DNA and disrupt its structure, leading to cell death. This compound has also been shown to inhibit the activity of enzymes involved in cell division, such as topoisomerases and kinases.
Biochemical and Physiological Effects
ANFPP has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and disruption of mitochondrial function. This compound has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. ANFPP has also been shown to exhibit antifungal and antibacterial activities, making it a potential candidate for the development of new antimicrobial agents.
Vorteile Und Einschränkungen Für Laborexperimente
ANFPP has several advantages for lab experiments, including its ease of synthesis, high yield, and low cost. This compound is also stable under various conditions, making it easy to handle and store. However, ANFPP has some limitations, including its low solubility in water, which can limit its use in biological assays. This compound also has limited stability under acidic conditions, which can affect its activity.
Zukünftige Richtungen
ANFPP has several potential future directions, including the development of new drugs for the treatment of cancer and other diseases. This compound can also be used as a building block for the synthesis of new organic compounds, including peptides and dendrimers. ANFPP can also be modified to improve its solubility and stability, making it more suitable for biological assays. Further research is needed to fully understand the mechanism of action of ANFPP and its potential applications in various fields.
Conclusion
In conclusion, ANFPP is a piperazine derivative that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using various methods and has been extensively studied for its potential applications in medicinal chemistry, drug discovery, and material science. ANFPP has been shown to exhibit antitumor, antifungal, and antibacterial activities, making it a promising candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action of ANFPP and its potential applications in various fields.
Synthesemethoden
ANFPP can be synthesized using various methods, including the reaction of 2-nitrobenzaldehyde with 5-(2-bromoethyl)-2-furfural in the presence of potassium carbonate and acetonitrile. The resulting compound is then reacted with piperazine and methyl iodide to obtain ANFPP. Other methods include the reaction of 2-nitrobenzaldehyde with 5-(2-chloroethyl)-2-furfural in the presence of potassium carbonate and acetonitrile, followed by reaction with piperazine and methanol.
Wissenschaftliche Forschungsanwendungen
ANFPP has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. This compound has been shown to exhibit antitumor, antifungal, and antibacterial activities, making it a promising candidate for the development of new drugs. ANFPP has also been used as a building block for the synthesis of various organic compounds, including peptides and dendrimers.
Eigenschaften
IUPAC Name |
1-methyl-4-[[5-(2-nitrophenyl)furan-2-yl]methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-17-8-10-18(11-9-17)12-13-6-7-16(22-13)14-4-2-3-5-15(14)19(20)21/h2-7H,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWECPDTUBHTUJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4,5-dimethyl-1,3-oxazol-2-yl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5799373.png)

![N-[(ethylamino)carbonothioyl]benzenesulfonamide](/img/structure/B5799384.png)

![3-ethyl-5-[(4-methoxy-3-nitrobenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5799395.png)



![5-(1-piperidinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5799426.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(2-nitrophenyl)acrylamide](/img/structure/B5799431.png)
![N'-{[(2-chlorophenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5799442.png)
![N'-(tert-butyl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5799444.png)

![2-naphthyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone](/img/structure/B5799451.png)